Photodissociation Dynamics: Translational Energy Partitioning vs. 1‑Bromo‑3‑fluorobenzene
In a direct head‑to‑head photodissociation study at 266 nm, 1‑bromo‑4‑fluorobenzene allocates 41.7% of the available energy to fragment translational motion, whereas the meta‑isomer (1‑bromo‑3‑fluorobenzene) allocates 46.8% [1]. Additionally, the anisotropy parameter (β) is measured as −0.4 for the para‑ isomer compared to 0.7 for the meta‑ isomer, indicating a distinct photofragment angular distribution [1].
| Evidence Dimension | Fraction of available energy partitioned into translational energy of photofragments |
|---|---|
| Target Compound Data | 41.7% |
| Comparator Or Baseline | 1‑Bromo‑3‑fluorobenzene: 46.8% |
| Quantified Difference | 5.1 percentage‑point lower translational energy fraction; anisotropy parameter difference of 1.1 |
| Conditions | 266 nm UV laser photolysis; photofragment translational spectroscopy (PTS) detection |
Why This Matters
The distinct energy partitioning and anisotropy directly affect the kinetic energy and angular distribution of photoproducts, making 1‑bromo‑4‑fluorobenzene a preferred precursor for applications requiring controlled photofragment behavior, such as photochemical vapor generation or mechanistic studies.
- [1] Gu, X.-B., Wang, G.-J., Huang, J.-H., Chen, M.-D., Han, K.-L., He, G.-Z., & Lou, N.-Q. (2000). Photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm. Acta Physico-Chimica Sinica, 16(12), 1065–1069. View Source
